molecular formula C8H11N3O2S B2946350 Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate CAS No. 2248303-23-1

Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate

Cat. No. B2946350
CAS RN: 2248303-23-1
M. Wt: 213.26
InChI Key: HSHDERBKXVIETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also works by reducing the production of inflammatory cytokines, which are responsible for the inflammation response.
Biochemical and Physiological Effects:
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of genes that are involved in the growth and proliferation of cancer cells. It also reduces the production of reactive oxygen species, which are responsible for oxidative stress. Additionally, it has been shown to modulate the immune response by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is its potential as a therapeutic agent for various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the research on Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate. One of the most significant directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's mechanism of action needs to be fully understood to develop more effective treatments. Finally, the development of more soluble forms of the compound can improve its use in various experiments.
Conclusion:
Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its anti-tumor, anti-inflammatory, and anti-bacterial properties make it a promising therapeutic agent for various diseases. However, more research is needed to fully understand the compound's mechanism of action and develop more effective treatments.

Synthesis Methods

Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate can be synthesized using different methods. One of the most common methods is the reaction between 2-ethylthio-5-iodopyrimidine and methyl 6-amino-4-chloro-2-methylpyrimidine-5-carboxylate. This reaction is catalyzed by a palladium catalyst in the presence of a base. The yield of this reaction is around 70%.

Scientific Research Applications

Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have anti-tumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-3-14-8-10-5(7(12)13-2)4-6(9)11-8/h4H,3H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHDERBKXVIETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2-ethylsulfanylpyrimidine-4-carboxylate

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